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molecular formula C6H9ClO2 B8679193 Propanoic acid, 3-chloro, 2-propenyl ester CAS No. 62886-12-8

Propanoic acid, 3-chloro, 2-propenyl ester

Cat. No. B8679193
M. Wt: 148.59 g/mol
InChI Key: CTPKUPQTROHREC-UHFFFAOYSA-N
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Patent
US06486338B1

Procedure details

58.08 g (1.0 mol) of allyl alcohol were dissolved in 200 ml of toluene, and 190.46 g (1.5 mol) of 3-chloropropionyl chloride were added dropwise at 90° C. The reaction solution was refluxed for a further 1.5 hours. The organic phase was washed with 10% strength NaOH solution and twice with H2O, and the solvent was evaporated. The product was subsequently distilled at 74° C. and 20 mbar, giving 104.3 g of allyl 3-chloropropionate (71% of theory).
Quantity
58.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
190.46 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([OH:4])C=C.[Cl:5][CH2:6][CH2:7][C:8](Cl)=[O:9].[C:11]1([CH3:17])C=CC=C[CH:12]=1>>[Cl:5][CH2:6][CH2:7][C:8]([O:9][CH2:17][CH:11]=[CH2:12])=[O:4]

Inputs

Step One
Name
Quantity
58.08 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
190.46 g
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for a further 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
The organic phase was washed with 10% strength NaOH solution and twice with H2O
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The product was subsequently distilled at 74° C.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 104.3 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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